N-(3,4-dichlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,4-Dichlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups, linked via a sulfanyl bridge to an acetamide moiety bearing a 3,4-dichlorophenyl substituent. Its synthesis typically involves coupling triazole-thiol intermediates with halogenated acetamides under basic conditions, as exemplified in related compounds .
Properties
Molecular Formula |
C25H22Cl2N4O4S |
|---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22Cl2N4O4S/c1-33-20-11-15(12-21(34-2)23(20)35-3)24-29-30-25(31(24)17-7-5-4-6-8-17)36-14-22(32)28-16-9-10-18(26)19(27)13-16/h4-13H,14H2,1-3H3,(H,28,32) |
InChI Key |
PLJKXPGMBFWAJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for 1,2,4-Triazole Core Formation
The 1,2,4-triazole ring is synthesized through cyclocondensation of thiosemicarbazide derivatives. For example, heating 3,4,5-trimethoxybenzohydrazide with methyl isothiocyanate in basic methanol under reflux forms 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. The reaction proceeds at 225°C for 3–6 hours, with the thiol group later functionalized via alkylation. The phenyl group at position 4 is introduced using benzyl bromide or phenylacetyl chloride during the cyclization step, though exact details require optimization based on steric and electronic factors.
Reaction Conditions
Thiol-Alkylation with Bromoacetamide
The triazole-thiol intermediate undergoes alkylation with 2-bromo-N-(3,4-dichlorophenyl)acetamide in dichloromethane (DCM) using sodium hydride (NaH) as a base. This step attaches the acetamide moiety to the triazole-sulfanyl group, completing the target compound’s skeleton.
Key Parameters
-
Solvent: DCM
-
Base: NaH (1.2 equiv)
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation drastically reduces reaction times. For instance, cyclocondensation of hydrazides with isothiocyanates achieves completion in 5–20 minutes at 120–160°C, compared to 3–6 hours under conventional heating. A representative protocol involves irradiating a mixture of 3,4,5-trimethoxybenzohydrazide and methyl isothiocyanate in methanol at 150°C for 15 minutes, yielding 89–97% of the triazole-thiol intermediate.
Enhanced Alkylation Efficiency
Microwave conditions improve the alkylation step by promoting faster kinetics. Using 2-bromo-N-(3,4-dichlorophenyl)acetamide and triazole-thiol in DMF at 160°C for 90 seconds achieves 97% yield, whereas conventional methods require 6–17 hours for comparable results.
Comparative Data
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 6–17 hours | 37–90 seconds |
| Temperature | 25–80°C | 160°C |
| Yield | 44–88% | 85–97% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-d6): The N-(3,4-dichlorophenyl) group shows aromatic protons at δ 7.45–7.62 ppm as doublets, while the triazole-linked methylene (SCH) resonates at δ 4.04 ppm. The trimethoxyphenyl group exhibits singlet peaks at δ 3.75–3.82 ppm for methoxy protons.
-
NMR: The acetamide carbonyl (C=O) appears at δ 168 ppm, and the triazole carbons resonate at δ 158.15 ppm (C-3) and δ 29.58 ppm (N-CH).
Infrared (IR) Spectroscopy
Critical absorption bands include:
Synthetic Optimization Challenges
Regioselectivity in Triazole Formation
The 1,2,4-triazole structure necessitates precise control over cyclization regioselectivity. Using bulky substituents (e.g., 3,4,5-trimethoxyphenyl) at position 5 directs the reaction pathway, minimizing byproducts.
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to DCM with NaH improves alkylation efficiency while simplifying workup.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Antifungal Activity
Research indicates that triazole derivatives, including N-(3,4-dichlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, exhibit strong antifungal properties. The compound's triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole.
Anticancer Properties
Studies have shown that compounds with triazole moieties can possess anticancer effects. The incorporation of various substituents in the structure can enhance the selectivity and potency against cancer cell lines. For example, derivatives of this compound have been tested against breast cancer and leukemia cell lines, showing promising cytotoxicity and apoptosis-inducing capabilities.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Triazoles are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Fungicides
Due to its antifungal activity, this compound can be utilized as a fungicide in agricultural practices. Its efficacy against plant pathogens could help in developing new formulations for crop protection against fungal diseases.
Plant Growth Regulators
Research into the effects of triazole compounds on plant growth has shown that they can act as growth regulators. This compound may enhance root development and improve stress resistance in plants under adverse conditions such as drought or salinity.
Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for incorporation into polymer matrices to enhance thermal stability and mechanical properties. Research has indicated that adding such compounds to polymers can improve their resistance to environmental degradation.
Nanomaterials
This compound can also be explored in the synthesis of nanomaterials with specific functionalities. For instance, its incorporation into nanoparticles could enhance their biocompatibility and targeted delivery capabilities in drug delivery systems.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally analogous to several triazole-acetamide derivatives, differing primarily in substituent patterns. Below is a detailed comparison:
Structural Analogues
Key Trends
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl in the target compound and 7h) enhance binding to hydrophobic enzyme pockets, as seen in penicillin analogues . Amino or pyridinyl groups (e.g., ) introduce hydrogen-bonding or π-stacking interactions critical for target engagement.
Crystallographic and Conformational Differences :
- The target compound’s dichlorophenyl group induces steric hindrance, leading to variable dihedral angles (44.5°–77.5°) between aromatic rings, which may affect aggregation and solubility .
- Analogues with flexible substituents (e.g., allylsulfanyl in ) exhibit greater conformational freedom, influencing membrane permeability.
Synthetic Accessibility :
Biological Activity
N-(3,4-Dichlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article presents a detailed overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . Its structure includes a triazole ring which is known for its pharmacological properties. The presence of dichlorophenyl and trimethoxyphenyl groups enhances its biological activity.
Antibacterial Activity
1. Mechanism of Action
Triazole derivatives, such as the one in focus, have been shown to exhibit significant antibacterial properties. The mechanism generally involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies have indicated that compounds containing triazole moieties can effectively target both Gram-positive and Gram-negative bacteria.
2. Case Studies and Findings
Research has demonstrated that derivatives similar to this compound exhibit various levels of antibacterial activity:
- Study on Triazole Derivatives : A study evaluated multiple triazole compounds against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) lower than standard antibiotics like ciprofloxacin .
- SAR Analysis : Structure-activity relationship (SAR) studies have shown that modifications in the triazole ring and substituents significantly affect antibacterial potency. For instance, compounds with electron-withdrawing groups at specific positions on the triazole ring demonstrated enhanced activity against resistant strains .
Antifungal Activity
In addition to antibacterial properties, triazole compounds are also recognized for their antifungal capabilities:
- In vitro Studies : Research has highlighted that triazoles can inhibit the growth of fungi by targeting ergosterol synthesis in fungal cell membranes. The compound's structure suggests potential efficacy against various fungal pathogens .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-dichlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : The synthesis typically involves multi-step reactions:
Triazole Core Formation : Cyclocondensation of thiosemicarbazides with substituted carboxylic acids under reflux conditions in ethanol or acetic acid .
Sulfanyl-Acetamide Linkage : Reaction of the triazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in acetone or DMF .
Purification : Column chromatography using silica gel and eluents like ethyl acetate/hexane (1:3 ratio) to isolate the final product .
- Key Considerations : Optimize reaction time (12–24 hours) and temperature (60–80°C) to maximize yield (>70%) and minimize byproducts.
Q. How is structural characterization performed for this compound?
- Techniques :
- FT-IR : Confirm the presence of sulfanyl (C–S, ~650 cm⁻¹), triazole (C=N, ~1600 cm⁻¹), and acetamide (N–H, ~3300 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assign peaks for dichlorophenyl protons (δ 7.2–7.6 ppm), trimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃), and triazole carbons (δ 150–160 ppm) .
- LCMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~560) and fragmentation patterns .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Solubility : DMSO (primary solvent for biological assays), ethanol, or acetone for in vitro studies. Poor aqueous solubility necessitates use of surfactants (e.g., Tween-80) .
- Stability : Conduct pH-dependent stability assays (pH 2–10) at 37°C over 48 hours. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular conformation?
- Approach : Perform single-crystal X-ray diffraction to determine bond lengths, angles, and packing motifs. For example, similar triazole derivatives show dihedral angles of 15–25° between the triazole and substituted phenyl rings, influencing bioactivity .
- Validation : Compare experimental data with DFT-optimized structures (e.g., using Gaussian 09 with B3LYP/6-31G** basis set) to validate electronic effects of substituents like trimethoxyphenyl .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting triazole-based derivatives?
- Modifications :
- Triazole Substituents : Replace trimethoxyphenyl with halogenated (e.g., 4-Cl) or electron-donating groups (e.g., 4-OCH₃) to assess impact on receptor binding .
- Sulfanyl Linker : Test methylthio vs. ethylthio chains to evaluate steric effects .
- Assays : Use enzyme inhibition (e.g., COX-2) or cell viability assays (IC₅₀ values) to correlate structural changes with activity .
Q. How can conflicting biological activity data be addressed methodologically?
- Case Example : If one study reports antiproliferative activity (IC₅₀ = 10 µM) while another shows no effect:
Replicate Conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa), incubation times (24–72 hours), and concentrations (1–100 µM).
Mechanistic Profiling : Perform kinase panel screens or apoptosis assays (Annexin V/PI staining) to identify off-target effects .
Q. What computational tools predict pharmacokinetic properties of this compound?
- In Silico Models :
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), bioavailability (Score >0.55), and blood-brain barrier permeability .
- Molecular Docking : AutoDock Vina for binding affinity analysis against targets like EGFR (PDB ID: 1M17) with docking scores ≤-8.0 kcal/mol indicating strong interactions .
Methodological Notes
- Contradictory Synthesis Data : If reported yields vary (e.g., 50% vs. 75%), validate via controlled reagent stoichiometry (1:1.2 molar ratio of triazole to acetamide) and inert atmosphere (N₂) to suppress oxidation .
- Advanced Analytics : Combine HRMS with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., aromatic protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
